molecular formula C11H14FN B1517929 [Cyclopropyl(4-fluorophenyl)methyl](methyl)amine CAS No. 1156258-34-2

[Cyclopropyl(4-fluorophenyl)methyl](methyl)amine

Cat. No.: B1517929
CAS No.: 1156258-34-2
M. Wt: 179.23 g/mol
InChI Key: KJUWJZWCBWUZKN-UHFFFAOYSA-N
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Description

Cyclopropyl(4-fluorophenyl)methyl](methyl)amine: is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(4-fluorophenyl)methyl](methyl)amine typically involves the following steps:

  • Formation of Cyclopropyl(4-fluorophenyl)methyl Halide: This can be achieved by reacting cyclopropyl(4-fluorophenyl)methanol with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

  • Amination Reaction: The resulting halide is then reacted with methylamine (CH₃NH₂) to form the desired product.

Industrial Production Methods: In an industrial setting, the production of Cyclopropyl(4-fluorophenyl)methyl](methyl)amine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(4-fluorophenyl)methyl](methyl)amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to obtain reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Cyclopropyl(4-fluorophenyl)methyl](methyl)amine oxide.

  • Reduction Products: Cyclopropyl(4-fluorophenyl)methylamine.

  • Substitution Products: Various substituted amine derivatives.

Scientific Research Applications

Chemistry: Cyclopropyl(4-fluorophenyl)methyl](methyl)amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes.

Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

Industry: Cyclopropyl(4-fluorophenyl)methyl](methyl)amine is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Cyclopropyl(4-fluorophenyl)methyl](methyl)amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyclopropyl(3-fluorophenyl)methyl](methyl)amine

  • Cyclopropyl(2-fluorophenyl)methyl](methyl)amine

  • Cyclopropyl(4-chlorophenyl)methyl](methyl)amine

Uniqueness: Cyclopropyl(4-fluorophenyl)methyl](methyl)amine stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of Cyclopropyl(4-fluorophenyl)methyl](methyl)amine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-cyclopropyl-1-(4-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8,11,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUWJZWCBWUZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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